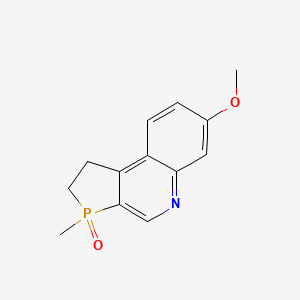
2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thia-7,9,10,13,14,16-hexaazatricyclo(15222(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds and various nitrogen sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione
- 2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple nitrogen and sulfur atoms. This unique arrangement of atoms imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
6947-50-8 |
|---|---|
Formule moléculaire |
C16H14N6O4S |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2,2-dioxo-2λ6-thia-7,9,10,13,14,16-hexazatricyclo[15.2.2.23,6]tricosa-1(19),3(23),4,6(22),7,15,17,20-octaene-11,12-dione |
InChI |
InChI=1S/C16H14N6O4S/c23-15-16(24)22-20-10-18-12-3-7-14(8-4-12)27(25,26)13-5-1-11(2-6-13)17-9-19-21-15/h1-10H,(H,17,19)(H,18,20)(H,21,23)(H,22,24) |
Clé InChI |
IQTHDAXRWGVSQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC=C1N=CNNC(=O)C(=O)NNC=NC3=CC=C(S2(=O)=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


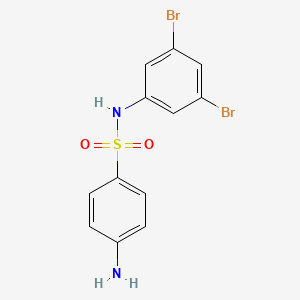
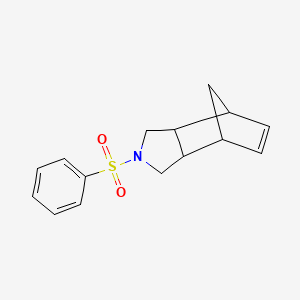
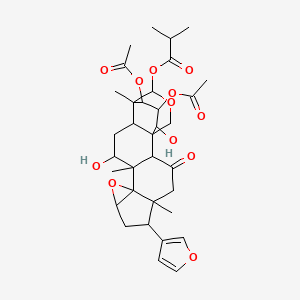

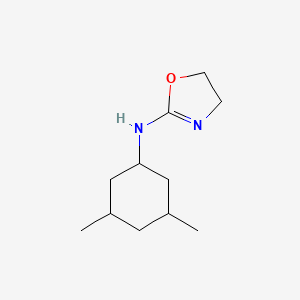

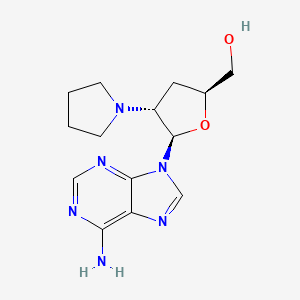





![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
